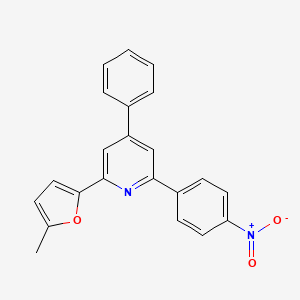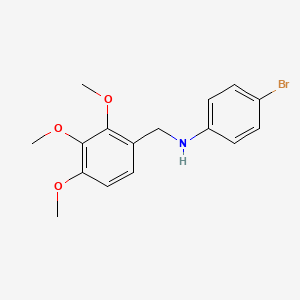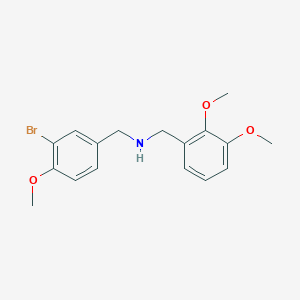![molecular formula C21H18N2O4 B3459060 N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459060.png)
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as AFCF and is a derivative of furan. AFCF has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
AFCF has been extensively studied for its potential applications in various fields. In biochemistry, AFCF has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have therapeutic effects in neurodegenerative diseases such as Alzheimer's. AFCF has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that AFCF can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of AFCF is not fully understood. However, studies have shown that AFCF inhibits the activity of acetylcholinesterase by binding to the enzyme's active site. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration. The exact mechanism of AFCF's anti-cancer activity is also not fully understood. However, it has been suggested that AFCF induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AFCF has been shown to have several biochemical and physiological effects. Inhibition of acetylcholinesterase activity leads to an increase in the concentration of acetylcholine, which can improve cognitive function in Alzheimer's patients. AFCF has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In vitro studies have shown that AFCF can induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
AFCF has several advantages for use in lab experiments. It is easily synthesized, and its purity can be easily achieved through recrystallization. AFCF has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, there are also limitations to the use of AFCF in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential applications fully.
Zukünftige Richtungen
There are several future directions for the study of AFCF. In biochemistry, more research is needed to determine the exact mechanism of AFCF's inhibition of acetylcholinesterase. This knowledge could lead to the development of more potent acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases. In pharmacology, more research is needed to determine the pharmacokinetics and pharmacodynamics of AFCF. This knowledge could lead to the development of more effective and safe drugs for the treatment of various diseases. In cancer research, more research is needed to determine the exact mechanism of AFCF's anti-cancer activity. This knowledge could lead to the development of more effective anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-17-11-9-15(10-12-17)14-18(23-21(25)19-8-5-13-27-19)20(24)22-16-6-3-2-4-7-16/h2-14H,1H3,(H,22,24)(H,23,25)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZONQTLACYTTED-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5307847 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458979.png)

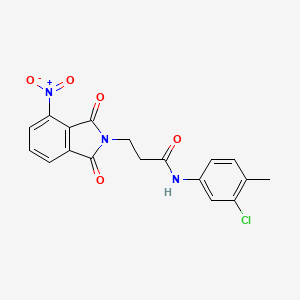
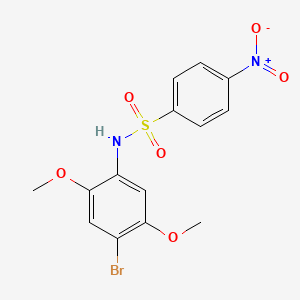
![5-[(3-nitrophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3459018.png)
![4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459025.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3,3-dimethyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B3459044.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B3459045.png)
